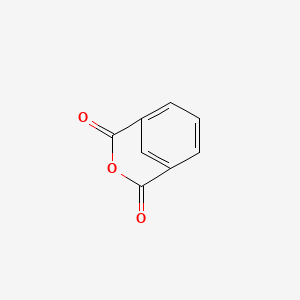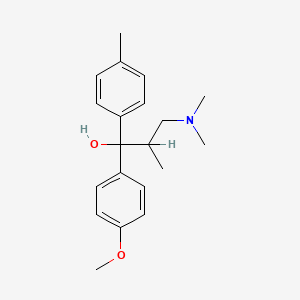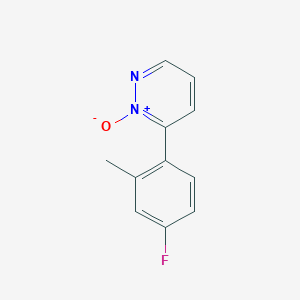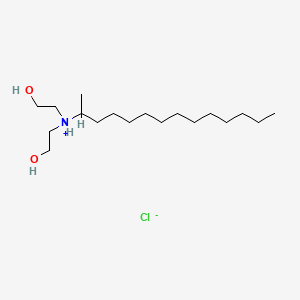
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of two beta-hydroxyethyl groups attached to a central nitrogen atom, which is further bonded to a tetradecane chain. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride typically involves the reaction of 2-chloroethanol with a primary amine, such as 2-aminotetradecane. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of surfactants and emulsifiers.
Biology: Employed in the study of cell membrane interactions and as a component in the formulation of biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Another compound with beta-hydroxyethyl groups, used as a biological buffer.
N,N-Bis(2-hydroxyethyl)ethylenediamine: A similar compound with two beta-hydroxyethyl groups attached to an ethylenediamine backbone, used in various chemical applications.
Uniqueness
N,N-Bis(beta-hydroxyethyl)-2-aminotetradecane hydrochloride is unique due to its long tetradecane chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to integrate into lipid bilayers and modulate membrane properties also sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
56167-12-5 |
|---|---|
Molekularformel |
C18H40ClNO2 |
Molekulargewicht |
338.0 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)-tetradecan-2-ylazanium;chloride |
InChI |
InChI=1S/C18H39NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2)19(14-16-20)15-17-21;/h18,20-21H,3-17H2,1-2H3;1H |
InChI-Schlüssel |
XLCAUSIPTHENIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)[NH+](CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


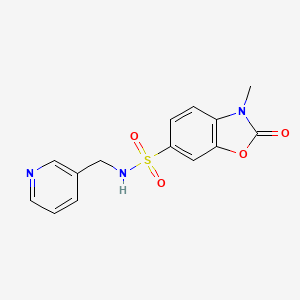
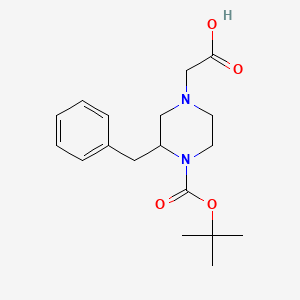
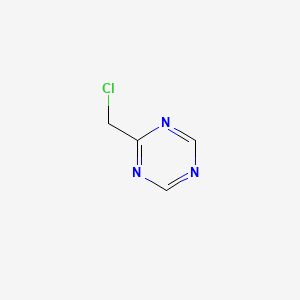
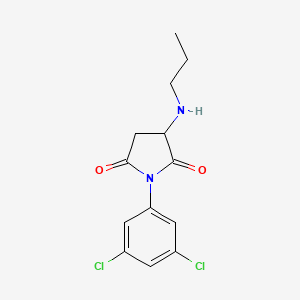
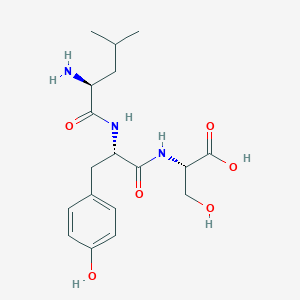
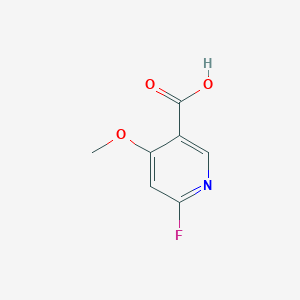
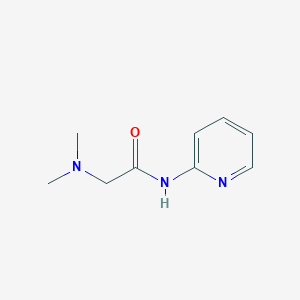
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)

![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)
